molecular formula C16H16FNO B10975314 N-(4-fluorobenzyl)-3,4-dimethylbenzamide

N-(4-fluorobenzyl)-3,4-dimethylbenzamide

Cat. No.: B10975314
M. Wt: 257.30 g/mol
InChI Key: IHEMMMHNVQJENR-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group and a 4-fluorobenzylamine moiety. This compound is of interest in medicinal and flavor chemistry due to its structural versatility, which allows for interactions with biological targets such as receptors or enzymes. Its fluorine atom enhances metabolic stability and lipophilicity, while the dimethyl groups on the benzoyl ring influence steric and electronic properties .

Properties

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C16H16FNO/c1-11-3-6-14(9-12(11)2)16(19)18-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

IHEMMMHNVQJENR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3,4-dimethylbenzamide typically involves the reaction of 4-fluorobenzylamine with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluorobenzyl)-3,4-dimethylbenzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: N-(4-fluorobenzyl)-3,4-dimethylbenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in the synthesis of bioactive molecules that target specific enzymes or receptors.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit specific industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and hydrogen bonding. The presence of the dimethyl groups at the 3 and 4 positions of the benzene ring can influence the compound’s overall conformation and reactivity, affecting its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related benzamides with variations in substituents on the benzoyl ring or the amine moiety. Key analogues include:

Compound Name Substituents on Benzoyl Ring Amine Moiety Key Differences
N-(4-Fluorobenzyl)-3,4-dimethylbenzamide 3,4-dimethyl 4-fluorobenzyl Reference compound
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3,4-dimethyl Branched alkoxy-alkyl chain Enhanced umami receptor agonism
N-(4-Cyanophenyl)-3,4-dimethylbenzamide 3,4-dimethyl 4-cyanophenyl Increased polarity due to cyano group
N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide 4-fluoro 3,4-dimethoxyphenyl Electron-donating methoxy groups
N-(3-Hydroxy-4-methylphenyl)-3,4-dimethylbenzamide 3,4-dimethyl 3-hydroxy-4-methylphenyl Potential for hydrogen bonding

Structural Insights :

  • Fluorine vs. Methoxy/Cyano: The 4-fluorobenzyl group in the target compound improves metabolic resistance compared to methoxy or cyano substituents, which may undergo oxidation or hydrolysis .
  • Dimethyl vs.

Physicochemical and Metabolic Properties

Table 2: Key Properties and Metabolic Pathways
Compound logP (Predicted) Metabolic Pathways Bioavailability
This compound ~3.5 Hydroxylation, glucuronidation Moderate
S9229 ~4.2 Hydroxylation, demethylation, glucuronidation Low (<10%)
N-(4-Cyanophenyl)-3,4-dimethylbenzamide ~2.8 Cyano hydrolysis to carboxylic acid High
N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide ~2.5 O-Demethylation, oxidation Moderate

Metabolic Notes:

  • S9229 : Extensive phase I metabolism (hydroxylation, demethylation) leads to rapid plasma clearance, limiting bioavailability .
  • Cyanophenyl Analogue: The cyano group is metabolically labile, converting to a carboxylic acid, which may enhance renal excretion .

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